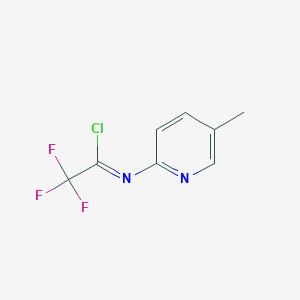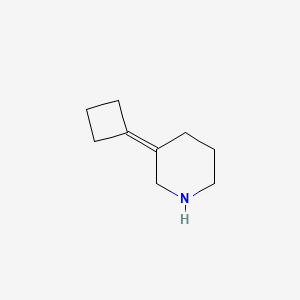
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated aromatic ring and an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Bromination: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated imidazole with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as NaOH or K2CO3.
Oxidation: Common oxidizing agents include KMnO4 or CrO3.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-methanol.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and aldehyde groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,5-dimethylphenyl-N-methylcarbamate: Another brominated aromatic compound with different functional groups.
4-Bromo-3,5-dimethylphenol: A simpler brominated aromatic compound without the imidazole ring.
Uniqueness
2-(4-Bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both the imidazole ring and the aldehyde group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C12H11BrN2O |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
2-(4-bromo-3,5-dimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-3-9(4-8(2)11(7)13)12-14-5-10(6-16)15-12/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
LKZKJZWVGVABGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



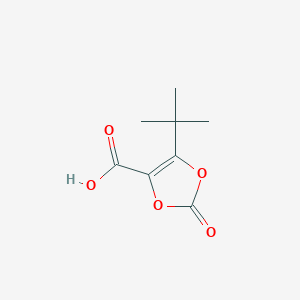
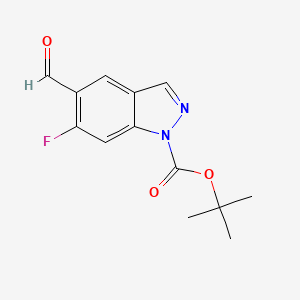
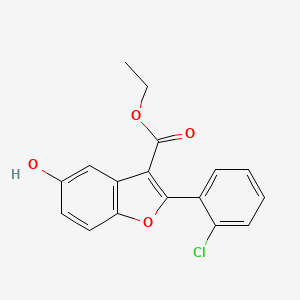
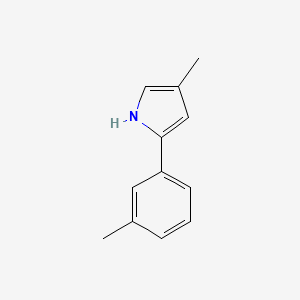
![6-Methoxyimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13679610.png)
![4-(6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13679618.png)

